molecular formula C11H16Cl3FN2 B6207185 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride CAS No. 2703779-78-4

3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride

Cat. No. B6207185
CAS RN: 2703779-78-4
M. Wt: 301.6
InChI Key:
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Description

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride (3CF4PPD) is a novel compound with promising pharmacological and therapeutic potential. It is an organic compound belonging to the class of pyridine derivatives and has been studied for its potential applications in the field of medicinal chemistry. 3CF4PPD has been found to possess a number of unique properties, including a wide range of biochemical and physiological effects, as well as an interesting mechanism of action.

Scientific Research Applications

3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride has been studied for its potential applications in medicinal chemistry. It has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, anticonvulsant, and neuroprotective activities. In addition, 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of several types of cancer cells. Furthermore, 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride has been studied for its potential as an anti-microbial agent, as it has been found to have inhibitory effects against various types of bacteria, fungi, and viruses.

Mechanism of Action

The exact mechanism of action of 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is not yet fully understood. However, it is believed that 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride exerts its effects by modulating a number of different biochemical and physiological processes. For example, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the expression of adhesion molecules, such as ICAM-1 and VCAM-1. In addition, 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride has been found to modulate the activity of several enzymes, including cyclooxygenase-2, and to inhibit the activity of several proteins, including NF-κB.
Biochemical and Physiological Effects
3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, antioxidant, anticonvulsant, and neuroprotective activities. In addition, 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride has been found to have inhibitory effects on the growth of several types of cancer cells, and to have inhibitory effects against various types of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a novel compound with promising pharmacological and therapeutic potential. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a relatively new compound, and its exact mechanism of action is not yet fully understood. In addition, the effects of 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride on humans are not yet known, and further research is needed to determine its safety and effectiveness in humans.

Future Directions

The potential applications of 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride are numerous, and further research is needed to fully understand its biochemical and physiological effects. For example, further research is needed to determine the exact mechanism of action of 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride, and to investigate its potential as an anti-cancer and anti-microbial agent. In addition, further research is needed to investigate the potential therapeutic applications of 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride, as well as its potential side effects and toxicity. Finally, further research is needed to investigate the potential of 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride for use in the development of novel drugs and therapies.

Synthesis Methods

3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-fluoro-5-methyl-2-pyridine with piperidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of a pyridine derivative, 3-chloro-4-fluoro-5-[(piperidin-2-yl)methyl]pyridine. The second step involves the reaction of this intermediate with anhydrous hydrochloric acid, which yields 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves the reaction of 3-chloro-5-fluoro-4-pyridinemethanol with piperidine and subsequent conversion to the dihydrochloride salt.", "Starting Materials": [ "3-chloro-5-fluoro-4-pyridinemethanol", "piperidine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-chloro-5-fluoro-4-pyridinemethanol in diethyl ether.", "Step 2: Add piperidine to the solution and stir at room temperature for several hours.", "Step 3: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt.", "Step 4: Filter the solid product and wash with diethyl ether.", "Step 5: Dissolve the product in water and adjust the pH with sodium hydroxide.", "Step 6: Filter the product and wash with water.", "Step 7: Dry the product under vacuum to obtain 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride." ] }

CAS RN

2703779-78-4

Molecular Formula

C11H16Cl3FN2

Molecular Weight

301.6

Purity

95

Origin of Product

United States

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